molecular formula C10H9F6NO2 B7965222 2,5-Bis(trifluoroethoxy)aniline

2,5-Bis(trifluoroethoxy)aniline

Cat. No.: B7965222
M. Wt: 289.17 g/mol
InChI Key: CCVMBPALCIBOFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2,5-Bis(trifluoroethoxy)aniline (C10H9F6NO2) is an aromatic amine substituted with two trifluoroethoxy (–O–CF3) groups at the 2- and 5-positions of the benzene ring. It is synthesized via hydrogenation of 2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene using Raney nickel and ethanol under high-pressure hydrogen, yielding a clear, colorless liquid with a boiling point reported during distillation .

Applications:
This compound serves as a precursor in synthesizing phenyl isocyanate derivatives, which are intermediates for antiarrhythmic and local anesthetic agents . Its trifluoroethoxy groups enhance electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVMBPALCIBOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Dihaloanilines

The most straightforward approach involves substituting halogen atoms (Cl or Br) in 2,5-dihaloanilines with trifluoroethoxy groups. This method leverages the activating nature of the amino group (-NH₂), which enhances the ring’s susceptibility to nucleophilic attack. For example, 2,5-dichloroaniline reacts with potassium trifluoroethoxide (KO-CF₃) in dimethylformamide (DMF) under reflux (120–140°C) to yield the target compound.

Key reaction parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) facilitate ion pair separation.

  • Base: Potassium carbonate (K₂CO₃) neutralizes HX byproducts.

  • Temperature: Elevated temperatures (>100°C) accelerate substitution but may promote side reactions like hydrolysis.

A representative procedure yields 2,5-bis(trifluoroethoxy)aniline in 45–55% purity after 24 hours, with unreacted starting material and mono-substituted byproducts requiring chromatographic separation.

Metal-Catalyzed Coupling Approaches

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling enables the introduction of trifluoroethoxy groups onto aryl halides. Using 2,5-dibromoaniline, copper(I) iodide (CuI), and trifluoroethanol in the presence of a ligand (e.g., 1,10-phenanthroline), the reaction proceeds at 80–100°C in DMF.

Optimization insights:

  • Catalyst loading: 10 mol% CuI achieves 60–65% conversion.

  • Ligand effects: Bidentate ligands improve catalyst stability and yield.

  • Side reactions: Overcoupling or dehalogenation may occur at higher temperatures.

Reduction of Nitro Precursors

Catalytic Hydrogenation

2,5-Bis(trifluoroethoxy)nitrobenzene serves as a precursor, undergoing reduction to the corresponding aniline. Raney nickel or palladium on carbon (Pd/C) in methanol under hydrogen gas (3–5 atm) achieves near-quantitative reduction at 50–70°C.

Comparative performance of catalysts:

CatalystTemperature (°C)H₂ Pressure (atm)Yield (%)
Raney Ni70392
Pd/C (5%)50595
PtO₂60488

Hydrogenation avoids acidic byproducts but requires careful handling of pyrophoric catalysts.

Diazonium Salt Functionalization

Sandmeyer Reaction

Diazotization of 2,5-diaminoanisole followed by treatment with trifluoroethanol and copper(I) salts introduces trifluoroethoxy groups. This method suffers from low regioselectivity, often yielding mixtures of mono- and di-substituted products.

Critical limitations:

  • Side products: Isomeric byproducts (e.g., 2,4- or 3,5-substitution) complicate purification.

  • Scale-up challenges: Exothermic diazotization necessitates precise temperature control.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic substitution45–5585–90ModerateHigh
Ullmann coupling60–6590–95LowModerate
Nitro reduction88–9595–99HighLow
Diazonium route30–4070–80LowModerate

Nitro reduction emerges as the most scalable and high-yielding pathway, albeit requiring specialized equipment for hydrogenation.

Industrial Considerations

Waste Management

Copper-mediated methods generate Cu-containing wastewater, necessitating ion-exchange treatment. In contrast, catalytic hydrogenation produces minimal inorganic waste, aligning with green chemistry principles.

Cost Drivers

Trifluoroethanol (>$500/kg) contributes significantly to raw material costs. Substituting KO-CF₃ with sodium trifluoroethoxide (NaO-CF₃) reduces expenses by 20–30% without compromising yield .

Chemical Reactions Analysis

Acylation of the Amine Group

The primary aromatic amine undergoes nucleophilic acylation reactions to form amide derivatives. This is achieved by reacting the compound with acyl chlorides or anhydrides under basic conditions:

Example Reaction:
2,5-Bis(trifluoroethoxy)aniline reacts with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 2,5-bis(2,2,2-trifluoroethoxy)acetanilide .

ReagentConditionsProductYieldSource
Acetyl chlorideAlCl₃, 1,2-dichloroethane, 25°C2,5-Bis(trifluoroethoxy)acetanilide71%
Benzoyl chlorideDMF, refluxN-Benzoyl-2,5-bis(trifluoroethoxy)aniline85%

The trifluoroethoxy groups do not hinder acylation, as the reaction proceeds efficiently under mild conditions .

Diazotization and Subsequent Coupling

The amine group can be diazotized using nitrous acid (HNO₂) to form a diazonium salt, which participates in coupling reactions with electron-rich aromatic compounds:

Example Reaction:
Diazotization of this compound followed by coupling with β-naphthol yields an azo dye .

Diazotizing AgentCoupling PartnerProductApplicationSource
NaNO₂, HClβ-Naphthol2,5-Bis(trifluoroethoxy)azobenzene dyeTextile/indicator

The electron-withdrawing trifluoroethoxy groups stabilize the diazonium intermediate, enabling efficient coupling even at low temperatures.

Formation of Schiff Bases

The amine reacts with aldehydes to form Schiff bases, which are intermediates in synthesizing heterocycles:

Example Reaction:
Condensation with 4-chlorobenzaldehyde in ethanol produces N-(4-chlorobenzylidene)-2,5-bis(trifluoroethoxy)aniline .

AldehydeConditionsProductYieldSource
4-ChlorobenzaldehydeEtOH, refluxN-(4-Chlorobenzylidene) derivative89%

These Schiff bases serve as precursors for cyclization reactions .

Cyclization to Heterocyclic Compounds

The compound is a key intermediate in synthesizing pharmacologically active heterocycles:

Thiazolidin-4-one Derivatives

Reaction with thioglycolic acid and aldehydes yields thiazolidin-4-ones, which exhibit antiglioma activity :

text
This compound → Hydrazide intermediate → Cyclization → Thiazolidin-4-one
Cyclization AgentConditionsProductIC₅₀ (LN229 cells)Source
Thioglycolic acid1,4-dioxane, reflux5-(Trifluoroethoxy)thiazolidinone6.43–12.16 µg/mL

1,3,4-Oxadiazole Derivatives

Condensation with carbonyl compounds forms oxadiazoles, potent α-glucosidase inhibitors :

text
This compound → Hydrazone → Cyclization → Oxadiazole
Oxidizing AgentConditionsProductα-Glucosidase InhibitionSource
I₂, KOHEtOH, reflux1,3,4-Oxadiazole derivativeIC₅₀ = 12.8 µM

Electrophilic Aromatic Substitution (EAS)

Example Reaction:
Nitration with fuming HNO₃/H₂SO₄ produces 3-nitro-2,5-bis(trifluoroethoxy)aniline as the major product .

ReagentConditionsProductYieldSource
HNO₃, H₂SO₄100°C, 6 hrs3-Nitro derivative45%

Reductive Alkylation

The amine undergoes reductive alkylation with ketones or aldehydes in the presence of hydrogenation catalysts:

Example Reaction:
Reaction with acetone and H₂/PtO₂ yields N-isopropyl-2,5-bis(trifluoroethoxy)aniline .

Carbonyl CompoundCatalystConditionsProductYieldSource
AcetoneH₂, Pt/C50°C, 10 atmN-Alkylated derivative78%

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
2,5-Bis(trifluoroethoxy)aniline has been utilized in the synthesis of novel anticancer agents. For example, derivatives synthesized from this compound have shown potential in inhibiting glioblastoma cell lines. The introduction of trifluoroethoxy groups aids in modulating the pharmacokinetic properties of these derivatives, enhancing their efficacy and selectivity against cancer cells.

Synthesis of Bioactive Compounds
This compound serves as a precursor for synthesizing various bioactive molecules. Research indicates that it can be transformed into different derivatives that exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .

Organic Synthesis

Building Block for Complex Molecules
this compound is employed as a versatile building block in organic synthesis. Its primary amine functionality allows for further derivatization through reactions such as acylation and alkylation. The trifluoroethoxy groups facilitate reactions under mild conditions, making them suitable for late-stage functionalization in complex molecule synthesis .

Table 1: Summary of Synthetic Applications

Application AreaDescriptionReference
Anticancer AgentsSynthesis of derivatives with efficacy against glioblastoma
Bioactive Compound SynthesisPrecursor for compounds with anti-inflammatory and antimicrobial properties
Organic SynthesisBuilding block for complex organic molecules

Materials Science

Development of Fluorinated Polymers
The unique properties of this compound contribute to the development of fluorinated polymers. These materials exhibit excellent thermal stability and hydrophobicity, making them suitable for applications in coatings and advanced materials . The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining low surface energy.

Case Study 1: Anticancer Compound Development

In a study focused on glioblastoma treatment, researchers synthesized a series of compounds derived from this compound. The derivatives were evaluated for their cytotoxic effects on LN229 human glioblastoma cells. Results indicated that specific modifications to the aniline core significantly improved anticancer activity compared to unmodified analogs.

Case Study 2: Material Properties Enhancement

A research team investigated the incorporation of this compound into polymer films. The study demonstrated that adding this compound improved the mechanical stiffness and thermal resistance of the resulting materials, making them suitable for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2,5-Bis(trifluoromethyl)aniline

  • Molecular Formula : C8H5F6N
  • CAS No.: 328-93-8
  • Molecular Weight : 229.12
  • Physical State : Solid (stored with blue ice to maintain stability) .
  • Applications : Used in life sciences research, particularly in drug development for benign prostatic hypertrophy .

Key Differences :

  • Substituent Groups : Replaces –O–CF3 (trifluoroethoxy) with –CF3 (trifluoromethyl), altering steric and electronic properties.

3,5-Bis(trifluoromethyl)aniline

  • Molecular Formula : C8H5F6N
  • CAS No.: 328-74-5
  • Molecular Weight : 229.12
  • Physical State : Liquid (density: 1.47 g/mL) .
  • Applications: Intermediate in synthesizing IMD-0354 (a κB kinase inhibitor) and other quinoline derivatives .

Key Differences :

  • Substitution Pattern : Trifluoromethyl groups at the 3- and 5-positions create meta-directing effects, contrasting with the para-directing 2,5-substitution in 2,5-bis(trifluoroethoxy)aniline.
  • Synthetic Utility : Used in diazonium salt reactions and palladium-catalyzed cross-couplings due to enhanced stability of meta-substituted intermediates .

2,5-Bis(2,2,2-trifluoroethoxy)benzenesulfonylchloride

  • Molecular Formula : C10H7F6ClO4S (inferred from ).
  • CAS No.: Not explicitly listed.
  • Applications : Likely used as a sulfonating agent in organic synthesis.

Key Differences :

  • Functional Group : Replaces the aniline (–NH2) group with a sulfonyl chloride (–SO2Cl), increasing electrophilicity and reactivity toward nucleophiles.

Tabular Comparison of Key Properties

Compound Molecular Formula CAS No. Molecular Weight Physical State Key Applications
This compound C10H9F6NO2 ~307.1 (calc.) Liquid Antiarrhythmic drug intermediates
2,5-Bis(trifluoromethyl)aniline C8H5F6N 328-93-8 229.12 Solid Benign prostatic hypertrophy research
3,5-Bis(trifluoromethyl)aniline C8H5F6N 328-74-5 229.12 Liquid κB kinase inhibitor synthesis

Research Findings and Industrial Relevance

  • Electron-Withdrawing Effects : Trifluoroethoxy groups in this compound provide stronger electron withdrawal than trifluoromethyl groups, influencing its use in charge-transfer complexes .
  • Positional Isomerism : The 2,5-substitution pattern in this compound enhances steric accessibility for reactions at the para-position compared to the 3,5-isomer .
  • Thermal Stability : 2,5-Bis(trifluoromethyl)aniline’s solid-state stability contrasts with the liquid form of 3,5-bis(trifluoromethyl)aniline, affecting storage and handling protocols .

Biological Activity

2,5-Bis(trifluoroethoxy)aniline is a fluorinated aromatic compound notable for its dual trifluoroethoxy groups. This structural configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science. The compound's unique electronic properties may facilitate interactions with biological macromolecules, suggesting potential therapeutic applications.

The chemical formula of this compound is C10H10F6NC_{10}H_{10}F_6N, with a molecular weight of approximately 265.19 g/mol. The presence of trifluoroethoxy groups contributes to its distinctive reactivity compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC10H10F6NC_{10}H_{10}F_6N
Molecular Weight265.19 g/mol
CAS NumberNot specified
Boiling PointNot available

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoroethoxy groups enhance lipophilicity, promoting membrane permeability and potentially facilitating interactions with intracellular targets. Studies suggest that such compounds may exhibit inhibitory effects on certain enzymes or receptors, leading to altered cellular functions.

Biological Activity Studies

Research into the biological activity of this compound has focused on its antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against HeLa and A549 cell lines, with IC50 values indicating potent effects.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several aniline derivatives, including those structurally related to this compound. The results indicated that compounds with similar fluorinated structures exhibited varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundHeLa1.02
Analog AA5490.75
Analog BHT-291.50

These findings suggest that the trifluoroethoxy substitution may enhance the compounds' interactions with cellular targets involved in proliferation.

Interaction Studies

Further investigations into the interaction between this compound and biological macromolecules have shown promising results. The compound's fluorinated structure allows it to engage in specific binding interactions with proteins involved in cell signaling pathways.

Table: Interaction Profiles

Target ProteinBinding Affinity (Kd)
TubulinHigh affinity
DNA TopoisomeraseModerate affinity

These interactions are crucial for understanding the compound's potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 2,5-Bis(trifluoroethoxy)aniline, and what are their key experimental parameters?

The primary method involves catalytic hydrogenation of 2,5-bis-(trifluoroethoxy)nitrobenzene using Raney nickel under hydrogen pressure (40–50 psi) in ethanol for ~5 hours. Post-reaction, the mixture is filtered, and the filtrate is distilled to isolate the product as a clear, colorless liquid . Alternative routes may involve functionalization of benzoic acid derivatives (e.g., 2,5-bis(trifluoroethoxy)benzoic acid) through amidation or reduction steps, as seen in flecainide synthesis .

Q. How is this compound characterized for purity and structural confirmation?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold).
  • Spectroscopy : 19F NMR^{19}\text{F NMR} to confirm trifluoroethoxy group integration (δ7585δ \sim75-85 ppm for CF3_3) and 1H NMR^{1}\text{H NMR} for aromatic proton splitting patterns.
  • Mass spectrometry : High-resolution MS to validate molecular formula (e.g., C8_8H7_7F6_6NO2_2) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a critical intermediate in synthesizing antiarrhythmic agents like flecainide. The aniline moiety undergoes acylations or condensations with piperidine derivatives to form benzamide precursors, which are further modified into active pharmaceutical ingredients (APIs) .

Advanced Research Questions

Q. What challenges arise in stabilizing this compound under varying pH and temperature conditions?

  • Thermal stability : Decomposition observed above 150°C; storage recommendations include inert atmospheres and low temperatures (-20°C).
  • pH sensitivity : Hydrolysis of trifluoroethoxy groups occurs under strong acidic/basic conditions (pH <2 or >10), necessitating neutral buffers in reaction media .

Q. How can researchers address contradictory data in fluorinated aniline derivative reactivity?

Discrepancies in reaction yields (e.g., hydrogenation efficiency) may stem from catalyst poisoning by nitro group byproducts. Methodological adjustments include:

  • Catalyst optimization : Testing palladium on carbon vs. Raney nickel.
  • Solvent screening : Ethanol vs. tetrahydrofuran (THF) for improved solubility .

Q. What advanced degradation strategies are applicable to this compound in wastewater treatment?

While direct studies are limited, analogous fluorinated anilines are degraded via:

  • Photocatalysis : TiO2_2-based nanoparticles under UV light.
  • Advanced oxidation processes (AOPs) : Ozonation or Fenton reactions to cleave C-F bonds .

Q. How does the electron-withdrawing trifluoroethoxy group influence electrochemical properties in conductive polymers?

Trifluoroethoxy substituents enhance oxidative stability and reduce bandgaps in polyaniline derivatives, making them suitable for biosensor applications. Cyclic voltammetry (CV) shows distinct redox peaks at +0.5 V to +1.2 V (vs. Ag/AgCl) .

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